Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate
Description
Structural Characteristics and Nomenclature
Molecular Structure and Identification
The compound’s molecular formula is C₁₀H₈F₄O₂ , with a molecular weight of 236.16 g/mol . Its IUPAC name, ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate , reflects the ethyl ester group, the 3,4-difluorophenyl substituent, and the geminal difluoro arrangement at the α-carbon of the acetate moiety.
Key structural descriptors include:
- InChI:
InChI=1S/C10H8F4O2/c1-2-16-9(15)10(13,14)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 - SMILES:
CCOC(=O)C(C1=CC(=C(C=C1)F)F)(F)F - CAS Number: 73789-95-4
The compound’s structure comprises:
- A difluoroacetate core (CF₂COOEt) with two fluorine atoms bonded to the α-carbon.
- A 3,4-difluorophenyl group (C₆H₃F₂) attached to the β-carbon of the acetate.
Table 1: Structural Parameters of this compound
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₈F₄O₂ |
| Molecular Weight | 236.16 g/mol |
| IUPAC Name | This compound |
| Functional Groups | Ester, geminal difluoro, aromatic fluorine |
Isomerism and Analogues
The compound exists in a single stereoisomeric form due to the absence of chiral centers. However, structural analogues differ in fluorine positioning on the aromatic ring:
Properties
IUPAC Name |
ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-2-16-9(15)10(13,14)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAAKHWBEHBVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate. The process begins with the diazotization of 3,4-difluoroaniline, followed by treatment with ethyl acetoacetate to form the intermediate compound. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl derivatives, while reduction may produce hydroxy derivatives.
Scientific Research Applications
Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate include:
(Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one: This compound is synthesized from similar starting materials and has applications in medicinal chemistry.
Phenoxy acetamide derivatives: These compounds share structural similarities and are investigated for their pharmacological activities.
Uniqueness
This compound is unique due to its specific combination of ethyl and difluorophenyl groups, which confer distinct chemical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Biological Activity
Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate is a fluorinated compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by the presence of multiple fluorine atoms, enhances its chemical stability and biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.
The presence of fluorine atoms in both the acetic acid moiety and the phenyl ring significantly influences the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function through several mechanisms:
- Enzyme Inhibition: The difluoroacetate moiety can inhibit certain enzyme activities by competing with natural substrates or altering enzyme conformation.
- Receptor Modulation: It may modulate receptor functions, influencing signaling pathways that are critical for various biological processes .
Biological Applications
This compound has been explored for several potential applications:
Case Studies and Research Findings
-
Difluoroalkylation Studies:
Recent studies have demonstrated the utility of ethyl difluoroacetate derivatives in difluoroalkylation reactions. For instance, a study utilizing Eosin Y as a photocatalyst showed that this compound could facilitate efficient difluoroalkylation under mild conditions with yields up to 89% .Reaction Conditions Yield (%) Eosin Y (1 mol%) 89 DMF solvent Irradiation time 16 hours -
Antifungal Testing:
While direct studies on this compound are sparse, related compounds have shown promising antifungal activities against strains such as Candida albicans and Aspergillus fumigatus. These findings suggest that further exploration into this compound's antifungal potential could be beneficial . -
Biochemical Pathway Analysis:
Investigations into the biochemical pathways affected by similar difluoro compounds indicate that they may influence metabolic processes related to drug metabolism and efficacy. The presence of fluorine enhances bioavailability and stability within biological systems .
Q & A
Q. What are the common synthetic routes for Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification. For example:
- Step 1 : React 3,4-difluorophenylboronic acid with ethyl bromodifluoroacetate using a palladium catalyst under Suzuki-Miyaura coupling conditions to form the intermediate.
- Step 2 : Esterification with ethanol and an acid catalyst (e.g., HCl) to finalize the product .
- Key Conditions :
| Parameter | Optimal Range |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent | DMF/Toluene |
| Temp. | 80–100°C |
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine environments (δ ~ -110 to -120 ppm for CF₂ groups).
- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.5 ppm) due to fluorine coupling .
- HPLC-MS : Confirms purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 261.1) .
Q. What are the key stability considerations for this compound under different storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .
- Hydrolytic Sensitivity : Susceptible to ester hydrolysis in aqueous basic conditions (pH > 9). Use anhydrous solvents for reactions .
Q. What is the solubility profile of the compound in various solvents?
- Methodological Answer :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 50 | Preferred for biological assays |
| Ethanol | 30 | Limited at low temps |
| Dichloromethane | 100 | High solubility for synthesis |
Q. How does the compound's reactivity compare to non-fluorinated analogs?
- Methodological Answer : Fluorination enhances electrophilicity at the α-carbon, enabling nucleophilic substitutions (e.g., SN2 with amines). Non-fluorinated analogs show slower kinetics due to reduced electron-withdrawing effects .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield and purity in its synthesis?
- Methodological Answer :
- DoE Approach : Vary catalyst loading (0.5–2 mol%), solvent polarity (THF vs. DMF), and temperature (60–120°C).
- Example Optimization :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| 1 mol% Pd, DMF, 90°C | 85 | 97 |
| 2 mol% Pd, THF, 80°C | 78 | 94 |
Q. What computational methods are used to study its electronic properties?
- Methodological Answer :
Q. What are the implications of fluorination on its biological activity?
- Methodological Answer : Fluorine atoms enhance metabolic stability and membrane permeability. In enzymatic assays, the compound inhibits cytochrome P450 3A4 (IC₅₀ = 2.1 µM) due to strong C-F dipole interactions .
Q. How can impurities be identified and quantified during synthesis?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., de-esterified byproducts) at ppm levels.
- NMR Spiking : Add authentic standards to distinguish between regioisomers (e.g., 3,4- vs. 2,5-difluoro derivatives) .
Q. What strategies improve regioselectivity in its derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
